Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the incorporation of the pyrazole moiety. Various methodologies have been employed to optimize yields and purity.
Antimicrobial Activity
Research has indicated that compounds with thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that derivatives similar to this compound show potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.1 to 10 µM, indicating strong antibacterial effects.
Antioxidant Properties
The antioxidant activity of thiazole derivatives has also been a focal point in recent studies. These compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives inhibit key enzymes such as tyrosinase and other oxidases involved in metabolic pathways.
- Cell Membrane Disruption : The interaction with microbial cell membranes leads to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate ROS levels within cells, contributing to their antioxidant effects.
Study on Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives showed that this compound exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Evaluation of Antioxidant Activity
In another investigation focused on antioxidant properties, this compound demonstrated significant free radical scavenging capabilities comparable to established antioxidants like ascorbic acid .
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H20N4O3S/c1-8(2)7-11-13(15(22)23-3)17-16(24-11)18-14(21)12-9-5-4-6-10(9)19-20-12/h8H,4-7H2,1-3H3,(H,19,20)(H,17,18,21) |
InChI Key |
TVYXVKJWNVONIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC |
Origin of Product |
United States |
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